molecular formula C32H12N12NiO8 B13105306 (4,4',4'',4'''-Tetranitrophthalocyaninato)nickel

(4,4',4'',4'''-Tetranitrophthalocyaninato)nickel

Cat. No.: B13105306
M. Wt: 751.2 g/mol
InChI Key: JIFKQORSHICJKL-UHFFFAOYSA-N
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Description

(4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel is a complex compound that belongs to the phthalocyanine family. Phthalocyanines are macrocyclic compounds with a conjugated ring system, which makes them highly stable and versatile. The nickel center in this compound is coordinated to four nitrophthalocyanine ligands, each containing nitro groups at the 4, 4’, 4’‘, and 4’‘’ positions. This compound is known for its unique electronic, optical, and catalytic properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel typically involves the reaction of nickel salts with nitrophthalocyanine precursors. One common method is the cyclotetramerization of 4-nitrophthalonitrile in the presence of a nickel salt, such as nickel(II) acetate, under high-temperature conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or 1-chloronaphthalene, and the product is purified through column chromatography or recrystallization .

Industrial Production Methods

Industrial production of (4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of tetraaminophthalocyaninato nickel complexes.

    Substitution: Formation of various substituted phthalocyanine derivatives depending on the nucleophile used.

Scientific Research Applications

(4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells. The nitro groups can also participate in redox reactions, modulating the compound’s electronic properties and enhancing its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Iron(III) phthalocyanine-4,4′,4′′,4′′′-tetrasulfonic acid: Similar in structure but contains sulfonic acid groups instead of nitro groups.

    Cobalt(II) phthalocyanine: Contains cobalt instead of nickel and lacks nitro groups.

    Copper(II) phthalocyanine: Contains copper and is widely used as a blue pigment in the dye industry.

Uniqueness

(4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel is unique due to the presence of nitro groups, which enhance its electron-withdrawing properties and make it highly reactive in various chemical reactions. The nickel center also imparts specific catalytic properties that are distinct from other metal phthalocyanines .

Properties

Molecular Formula

C32H12N12NiO8

Molecular Weight

751.2 g/mol

IUPAC Name

nickel(2+);6,15,24,33-tetranitro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C32H12N12O8.Ni/c45-41(46)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(42(47)48)2-6-18(22)27(34-30)39-32-24-12-16(44(51)52)4-8-20(24)28(36-32)40-31-23-11-15(43(49)50)3-7-19(23)26(35-31)38-29;/h1-12H;/q-2;+2

InChI Key

JIFKQORSHICJKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)[N+](=O)[O-])C(=N7)N=C2[N-]3)[N+](=O)[O-])C9=C4C=CC(=C9)[N+](=O)[O-].[Ni+2]

Origin of Product

United States

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